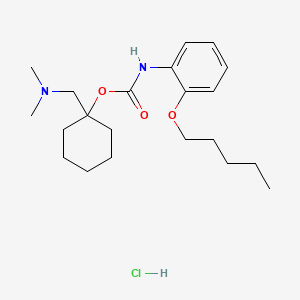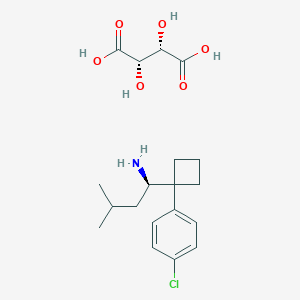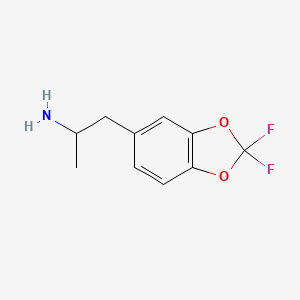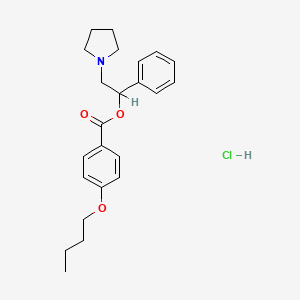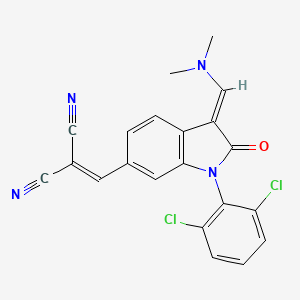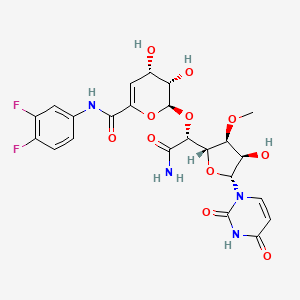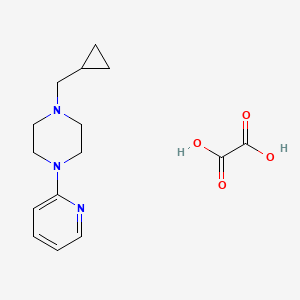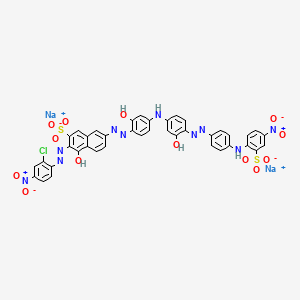
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt is a versatile compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes a sulfonic acid group, a hydroxy group, and a trihydroxysilyl group. This combination of functional groups makes it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt typically involves the reaction of 1-propanesulfonic acid with a suitable silane compound. The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The trihydroxysilyl group can undergo substitution reactions with other silane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and silane compounds for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonates, carbonyl compounds, and substituted silanes. These products can have different properties and applications, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in ionic interactions, while the hydroxy and trihydroxysilyl groups can form hydrogen bonds and covalent bonds with other molecules. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt: This compound has similar functional groups but includes a chlorine atom, which can affect its reactivity and applications.
3-Hydroxy-1-propanesulfonic acid sodium salt: This compound lacks the trihydroxysilyl group, making it less versatile in certain applications.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt: This compound includes an allyloxy group, which can provide different reactivity and applications compared to the trihydroxysilyl group.
Uniqueness
1-Propanesulfonic acid, 2-hydroxy-3-(3-(trihydroxysilyl)propoxy)-, sodium salt is unique due to its combination of sulfonic acid, hydroxy, and trihydroxysilyl groups. This combination provides a wide range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
71487-07-5 |
|---|---|
Molekularformel |
C6H12Na4O8SSi |
Molekulargewicht |
364.27 g/mol |
IUPAC-Name |
tetrasodium;2-hydroxy-3-(3-trioxidosilylpropoxy)propane-1-sulfonate |
InChI |
InChI=1S/C6H13O8SSi.4Na/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13;;;;/h6-7H,1-5H2,(H,8,9,10);;;;/q-3;4*+1/p-1 |
InChI-Schlüssel |
JINOBJDKALERDZ-UHFFFAOYSA-M |
Kanonische SMILES |
C(COCC(CS(=O)(=O)[O-])O)C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



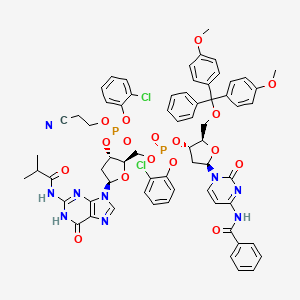
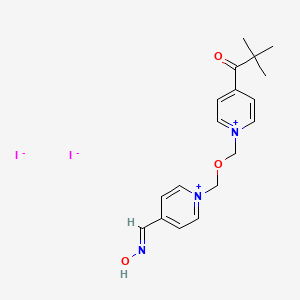


![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
